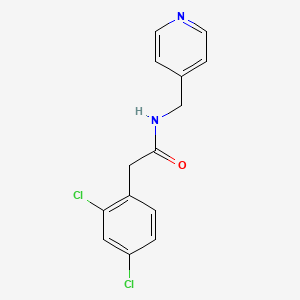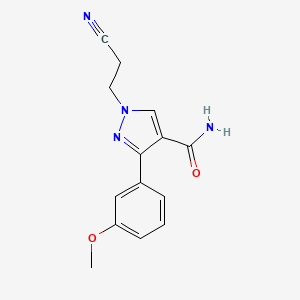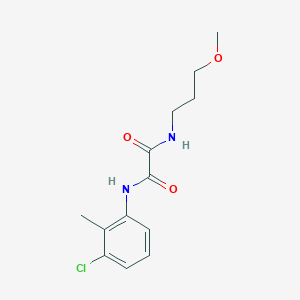![molecular formula C21H19N3O2S B5210557 4-methyl-N-[1-{[(4-pyridinylmethyl)amino]carbonyl}-2-(2-thienyl)vinyl]benzamide](/img/structure/B5210557.png)
4-methyl-N-[1-{[(4-pyridinylmethyl)amino]carbonyl}-2-(2-thienyl)vinyl]benzamide
Übersicht
Beschreibung
4-methyl-N-[1-{[(4-pyridinylmethyl)amino]carbonyl}-2-(2-thienyl)vinyl]benzamide, also known as MPT0B390, is a novel antitumor agent that has gained significant attention in recent years. This compound has shown promising results in preclinical studies and has the potential to be developed into a new cancer therapeutic.
Wirkmechanismus
The mechanism of action of 4-methyl-N-[1-{[(4-pyridinylmethyl)amino]carbonyl}-2-(2-thienyl)vinyl]benzamide is not fully understood. However, it has been shown to inhibit the activity of tubulin, a protein that is essential for cell division. This leads to cell cycle arrest and ultimately, apoptosis (programmed cell death). 4-methyl-N-[1-{[(4-pyridinylmethyl)amino]carbonyl}-2-(2-thienyl)vinyl]benzamide has also been shown to inhibit the activity of several signaling pathways that are involved in cancer development and progression, including the PI3K/Akt/mTOR pathway and the NF-κB pathway.
Biochemical and Physiological Effects:
4-methyl-N-[1-{[(4-pyridinylmethyl)amino]carbonyl}-2-(2-thienyl)vinyl]benzamide has been shown to have several biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. 4-methyl-N-[1-{[(4-pyridinylmethyl)amino]carbonyl}-2-(2-thienyl)vinyl]benzamide has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis. Additionally, 4-methyl-N-[1-{[(4-pyridinylmethyl)amino]carbonyl}-2-(2-thienyl)vinyl]benzamide has been shown to enhance the immune response against cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 4-methyl-N-[1-{[(4-pyridinylmethyl)amino]carbonyl}-2-(2-thienyl)vinyl]benzamide is its potent antitumor activity against a wide range of cancer cell lines. This makes it a valuable tool for studying the mechanisms of cancer development and progression. However, one of the limitations of 4-methyl-N-[1-{[(4-pyridinylmethyl)amino]carbonyl}-2-(2-thienyl)vinyl]benzamide is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the development of 4-methyl-N-[1-{[(4-pyridinylmethyl)amino]carbonyl}-2-(2-thienyl)vinyl]benzamide. One direction is to optimize the synthesis method to improve the yield and purity of the compound. Another direction is to develop formulations that improve the solubility of 4-methyl-N-[1-{[(4-pyridinylmethyl)amino]carbonyl}-2-(2-thienyl)vinyl]benzamide, which would make it easier to administer in vivo. Additionally, further studies are needed to elucidate the mechanism of action of 4-methyl-N-[1-{[(4-pyridinylmethyl)amino]carbonyl}-2-(2-thienyl)vinyl]benzamide and to identify potential biomarkers of response to the compound. Finally, clinical trials are needed to evaluate the safety and efficacy of 4-methyl-N-[1-{[(4-pyridinylmethyl)amino]carbonyl}-2-(2-thienyl)vinyl]benzamide in humans.
Synthesemethoden
The synthesis of 4-methyl-N-[1-{[(4-pyridinylmethyl)amino]carbonyl}-2-(2-thienyl)vinyl]benzamide involves a series of chemical reactions. The starting materials are 4-methylbenzoyl chloride, 2-thiophenecarboxylic acid, and 4-pyridinemethanamine. These compounds are reacted together in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form the intermediate product. The intermediate product is then reacted with 2-bromo-1-(4-methylphenyl)ethanone in the presence of a base such as potassium carbonate to form the final product, 4-methyl-N-[1-{[(4-pyridinylmethyl)amino]carbonyl}-2-(2-thienyl)vinyl]benzamide.
Wissenschaftliche Forschungsanwendungen
4-methyl-N-[1-{[(4-pyridinylmethyl)amino]carbonyl}-2-(2-thienyl)vinyl]benzamide has been extensively studied in preclinical models of cancer. It has shown potent antitumor activity against a wide range of cancer cell lines, including lung, breast, colon, and prostate cancer. 4-methyl-N-[1-{[(4-pyridinylmethyl)amino]carbonyl}-2-(2-thienyl)vinyl]benzamide has also been shown to inhibit tumor growth in vivo in xenograft models of human cancer. These findings suggest that 4-methyl-N-[1-{[(4-pyridinylmethyl)amino]carbonyl}-2-(2-thienyl)vinyl]benzamide has the potential to be developed into a new cancer therapeutic.
Eigenschaften
IUPAC Name |
4-methyl-N-[(Z)-3-oxo-3-(pyridin-4-ylmethylamino)-1-thiophen-2-ylprop-1-en-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O2S/c1-15-4-6-17(7-5-15)20(25)24-19(13-18-3-2-12-27-18)21(26)23-14-16-8-10-22-11-9-16/h2-13H,14H2,1H3,(H,23,26)(H,24,25)/b19-13- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZWFLIOYHXKMHQ-UYRXBGFRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC(=CC2=CC=CS2)C(=O)NCC3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)N/C(=C\C2=CC=CS2)/C(=O)NCC3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40387504 | |
| Record name | 4-Methyl-N-{1-[(pyridin-4-ylmethyl)-carbamoyl]-2-thiophen-2-yl-vinyl}-benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40387504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
377.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-N-{1-[(pyridin-4-ylmethyl)-carbamoyl]-2-thiophen-2-yl-vinyl}-benzamide | |
CAS RN |
6239-01-6 | |
| Record name | 4-Methyl-N-{1-[(pyridin-4-ylmethyl)-carbamoyl]-2-thiophen-2-yl-vinyl}-benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40387504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[3-(2,4-dimethylphenoxy)propyl]-1-butanamine](/img/structure/B5210477.png)



![3-[(3,4-dichlorophenyl)sulfonyl]-N-(4-methoxyphenyl)benzenesulfonamide](/img/structure/B5210506.png)


![3,5-dimethyl-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B5210532.png)
![3-chloro-N-[({4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}amino)carbonothioyl]-1-benzothiophene-2-carboxamide](/img/structure/B5210539.png)
![2-[3,5-bis(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-phenylquinazoline](/img/structure/B5210548.png)



